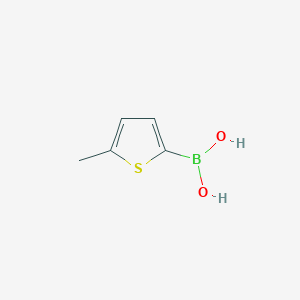

5-Methylthiophene-2-boronic acid

Description

The exact mass of the compound 5-Methylthiophene-2-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylthiophene-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylthiophene-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIYPIBRPGAWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370264 | |

| Record name | 5-Methylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-20-7 | |

| Record name | 5-Methyl-2-thiopheneboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 5-Methylthiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural properties of 5-Methylthiophene-2-boronic acid, a versatile building block in organic synthesis and medicinal chemistry. The information presented herein is intended to support research and development activities by providing key data on its physicochemical characteristics, spectral properties, and reactivity.

Core Structural and Physicochemical Properties

5-Methylthiophene-2-boronic acid is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a boronic acid functional group at the 2-position. This arrangement imparts specific reactivity, making it a valuable reagent, particularly in cross-coupling reactions.

| Property | Value |

| Chemical Formula | C₅H₇BO₂S |

| Molecular Weight | 141.98 g/mol |

| CAS Number | 162607-20-7 |

| Appearance | White to cream crystalline powder |

| Melting Point | 161.5-166.5 °C (decomposes) |

| Boiling Point | 302.9 ± 44.0 °C (Predicted) |

| pKa | 8.73 ± 0.53 (Predicted) |

| Solubility | Soluble in methanol, dichloromethane, and THF; low solubility in water. |

Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of 5-Methylthiophene-2-boronic acid. While specific spectra are often generated on a per-sample basis, the following represents expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the thiophene ring. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-donating methyl group and the electron-withdrawing boronic acid group.

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the substituted thiophene ring and the methyl group. The carbon attached to the boron atom will exhibit a characteristic chemical shift.

Note: Specific, experimentally obtained NMR data with peak assignments were not available in the public domain at the time of this report. Researchers should perform their own analyses for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methylthiophene-2-boronic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ from the boronic acid's hydroxyl groups.

-

C-H stretching: Peaks around 2850-3100 cm⁻¹ for the methyl and aromatic C-H bonds.

-

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

B-O stretching: A strong band typically found around 1300-1400 cm⁻¹.

-

C-S stretching: Vibrations associated with the thiophene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-Methylthiophene-2-boronic acid would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for boronic acids involve the loss of water and other neutral fragments from the boronic acid moiety. Fragmentation of the thiophene ring may also be observed.

Crystallographic Data

As of the date of this guide, no public crystallographic data for 5-Methylthiophene-2-boronic acid is available. X-ray crystallography would be required to determine the precise bond lengths, bond angles, and crystal packing of the molecule in the solid state.

Experimental Protocols

Synthesis of 5-Methylthiophene-2-boronic acid

A common synthetic route to 5-Methylthiophene-2-boronic acid involves the lithiation of 2-methylthiophene followed by reaction with a trialkyl borate.

General Procedure:

-

Dissolve 2-methylthiophene in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the mixture at this temperature for a specified time to allow for complete lithiation at the 5-position.

-

Add a trialkyl borate (e.g., triethyl borate or triisopropyl borate) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the addition of an aqueous acid (e.g., dilute HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product, typically by recrystallization or column chromatography, to yield 5-Methylthiophene-2-boronic acid as a solid.

Note: This is a generalized protocol. Specific quantities, reaction times, and purification methods may vary and should be optimized.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling Reactions

5-Methylthiophene-2-boronic acid is a key substrate in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1] This palladium-catalyzed reaction is a fundamental tool in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

General Reaction Scheme: The reaction involves the coupling of 5-Methylthiophene-2-boronic acid with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.

References

An In-depth Technical Guide to the Synthesis of 5-Methylthiophene-2-boronic Acid

Abstract

5-Methylthiophene-2-boronic acid is a pivotal building block in medicinal chemistry and materials science, primarily utilized as a key coupling partner in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. Its synthesis is crucial for the development of novel pharmaceuticals and organic materials. This technical guide provides a comprehensive overview of the principal synthetic pathways to 5-methylthiophene-2-boronic acid, including detailed experimental protocols, comparative quantitative data, and process visualizations. The methodologies covered encompass classical lithiation-borylation, modern catalytic C-H activation techniques using iridium and iron, and a traditional Grignard-based approach. This document is intended to serve as a practical resource for chemists in research and development.

Introduction

The thiophene moiety is a common scaffold in a multitude of biologically active compounds. When functionalized with a boronic acid group, it becomes a versatile intermediate for carbon-carbon bond formation. Specifically, 5-methylthiophene-2-boronic acid is a valuable reagent for introducing the 5-methylthien-2-yl group into target molecules. The efficiency, regioselectivity, and scalability of its synthesis are critical considerations for its practical application. This guide details and compares the most relevant and effective synthesis pathways reported to date.

Comparative Overview of Synthesis Pathways

The selection of a synthetic route depends on factors such as required purity, scale, cost of reagents, and available equipment. The following table summarizes quantitative data for the primary methods discussed in this guide, allowing for a direct comparison of their efficacy.

| Synthesis Pathway | Starting Material | Key Reagents | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Lithiation-Borylation | 2-Methylthiophene | n-Butyllithium, Trialkyl borate | ~85%[1] | >97% | High yield, good purity, well-established | Requires cryogenic temperatures (-78 °C), stoichiometric use of strong base |

| Iridium-Catalyzed C-H Borylation | 2-Methylthiophene | [Ir(OMe)COD]₂, dtbpy, HBPin | ~92% (boronate ester)[2] | High | High yield, excellent regioselectivity, mild conditions (RT) | Expensive catalyst, requires inert atmosphere |

| Iron-Catalyzed C-H Borylation | 2-Methylthiophene | dmpe₂FeCl₂, Na(2-EH), HBPin | ~9% (boronate ester)[3] | Low (mixture of isomers) | Uses earth-abundant, inexpensive metal catalyst | Very low yield, poor regioselectivity for this substrate |

| Grignard-Based Synthesis | 2-Bromo-5-methylthiophene | Mg, Trialkyl borate | Moderate to Good | Good | Utilizes classical, well-understood chemistry | Requires preparation of Grignard reagent, moisture-sensitive |

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed examination of each synthetic route, including reaction mechanisms, workflow diagrams, and step-by-step experimental protocols.

Pathway 1: Lithiation and Borylation

This is one of the most common and high-yielding methods for the regioselective synthesis of thiophene boronic acids. The process involves the deprotonation of the C5 position of 2-methylthiophene using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a trialkyl borate. Subsequent acidic hydrolysis yields the final boronic acid.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methylthiophene (3.6 g, 36.7 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.6 M in hexanes, 25.2 mL, 40.3 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the lithiated thiophene solution, add triethyl borate (7.6 mL, 44.0 mmol) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with 2 M hydrochloric acid until the pH is ~2. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 5-methylthiophene-2-boronic acid as a white to light yellow powder (Yield: ~4.42 g, 85%).[1]

Pathway 2: Iridium-Catalyzed C-H Borylation

Catalytic C-H activation represents a modern, atom-economical approach to borylation. Iridium catalysts, in particular, have shown high efficiency and excellent regioselectivity for the borylation of C-H bonds at the 5-position of 2-substituted thiophenes.[2][4][5] This method avoids the need for strong bases and cryogenic conditions. The reaction typically produces a boronate ester, which can be used directly in cross-coupling reactions or hydrolyzed to the boronic acid if needed.

References

- 1. 5-Methylthiophene-2-boronic acid CAS#: 162607-20-7 [m.chemicalbook.com]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Methylthiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methylthiophene-2-boronic acid, a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. This document details its structural and physicochemical characteristics, spectral data, and key chemical applications, including detailed experimental protocols.

Physical and Chemical Properties

5-Methylthiophene-2-boronic acid is a solid, typically appearing as a white to off-white powder or crystalline solid. It is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Physicochemical Data

The fundamental physical and chemical properties of 5-Methylthiophene-2-boronic acid are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 162607-20-7 | [1] |

| Molecular Formula | C₅H₇BO₂S | [1] |

| Molecular Weight | 141.98 g/mol | [1] |

| Appearance | White to cream crystals or powder | |

| Boiling Point | 302.9°C at 760 mmHg | [1] |

| pKa | 8.73 | |

| Solubility | Soluble in Methanol. | |

| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C. |

Structural Information

| Identifier | Value | Reference |

| IUPAC Name | (5-methylthiophen-2-yl)boronic acid | |

| Canonical SMILES | CC1=CC=C(B(O)O)S1 | |

| InChI | InChI=1S/C5H7BO2S/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3 | |

| InChI Key | NRIYPIBRPGAWDD-UHFFFAOYSA-N |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 5-Methylthiophene-2-boronic acid. The following sections provide an overview of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the two aromatic protons on the thiophene ring, as well as a broad signal for the hydroxyl protons of the boronic acid group. The chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a standard reference.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the five carbon atoms in the molecule: the methyl carbon, the four carbons of the thiophene ring. The carbon attached to the boron atom will have a characteristic chemical shift.

FT-IR Spectroscopy

The infrared spectrum of 5-Methylthiophene-2-boronic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups.

-

C-H stretching: Bands in the 2850-3100 cm⁻¹ region for the methyl and aromatic C-H bonds.

-

C=C stretching: Absorptions in the 1400-1600 cm⁻¹ range due to the thiophene ring.

-

B-O stretching: A strong band typically found around 1350 cm⁻¹.

-

C-S stretching: This can be observed in the fingerprint region.

Mass Spectrometry

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, with common losses including water (H₂O) from the boronic acid moiety.

Experimental Protocols

The following are detailed methodologies for key experiments involving 5-Methylthiophene-2-boronic acid.

Synthesis of 5-Methylthiophene-2-boronic acid

A common route for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate.

General Procedure:

-

Lithiation of 2-Methylthiophene: To a solution of 2-methylthiophene in an anhydrous ether solvent (e.g., diethyl ether or THF) cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong base such as n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the 5-position.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the low temperature. The mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl).

-

Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system.

Purification by Recrystallization

General Procedure:

-

Solvent Selection: Choose a solvent or a solvent mixture in which 5-Methylthiophene-2-boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.

General Procedure:

-

Reaction Setup: A reaction vessel is charged with 5-Methylthiophene-2-boronic acid (1.0-1.5 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 120 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow.

Suzuki-Miyaura Coupling Reaction Pathway

Caption: Suzuki-Miyaura catalytic cycle.

References

5-Methylthiophene-2-boronic acid CAS number and identification

An In-Depth Technical Guide to 5-Methylthiophene-2-boronic acid

For professionals in research, chemical synthesis, and drug development, 5-Methylthiophene-2-boronic acid is a valuable heterocyclic building block. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its identification, properties, synthesis, and analytical protocols.

Core Identification and Properties

5-Methylthiophene-2-boronic acid is commercially available as a solid, typically appearing as a white to cream-colored powder or crystalline solid.[3][4] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 162607-20-7 | [5][6][7] |

| IUPAC Name | (5-methylthiophen-2-yl)boronic acid | [5] |

| Molecular Formula | C5H7BO2S | [5][6] |

| Molecular Weight | 141.98 g/mol | [5][6] |

| Synonyms | (5-Methyl-2-thienyl)boronic acid, 5-Methyl-2-thiopheneboronic acid | [6] |

| Appearance | White to cream crystals or powder | [3][4] |

| Purity (Typical) | ≥97.5% (HPLC, Titration) |[3] |

Spectroscopic and Analytical Data

Structural confirmation and purity assessment are critical for the application of 5-Methylthiophene-2-boronic acid in synthesis. The following table outlines the expected analytical data.

Table 2: Analytical and Spectroscopic Data

| Technique | Expected Results |

|---|---|

| ¹H NMR | The proton NMR spectrum will conform to the expected structure, showing signals for the methyl protons and the two aromatic protons on the thiophene ring, in addition to a broad singlet for the boronic acid hydroxyl protons.[3][8] |

| IR Spectroscopy | Characteristic absorption bands are expected for O-H stretching (boronic acid), C-H stretching (aromatic and methyl), C=C stretching (thiophene ring), and B-O stretching. Thiophene ring vibrations typically appear in the 1530-1350 cm⁻¹ region.[9] |

| Mass Spectrometry | Analysis by electrospray ionization mass spectrometry (ESI-MS) can be complex due to the tendency of boronic acids to form dimers, solvent adducts, or boroxines (anhydrides).[10][11] The presence of boron's natural isotopic distribution (¹⁰B and ¹¹B) provides a characteristic isotopic pattern for boron-containing fragments.[12] |

| HPLC Assay | Purity is typically determined by reverse-phase HPLC, with assays commonly showing ≥97.5%.[3][4] |

| Titration | An aqueous acid-base titration can be used to determine the purity, with typical specifications of ≥97.5%.[3][4] |

Experimental Protocols

Synthesis of 5-Methylthiophene-2-boronic acid

A common laboratory-scale synthesis involves the lithiation of 2-methylthiophene followed by reaction with a borate ester and subsequent acidic hydrolysis.

Materials:

-

2-Methylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

-

Lithiation: Dissolve 2-methylthiophene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Slowly add one equivalent of n-BuLi solution dropwise, maintaining the low temperature. Stir the reaction mixture for 1-2 hours to ensure complete formation of 5-methyl-2-lithiothiophene.

-

Borylation: To the cooled solution of the lithiated intermediate, add one equivalent of triisopropyl borate dropwise. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Hydrolysis: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight. Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of aqueous HCl (e.g., 1M solution) until the solution is acidic.

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or a hexanes/ethyl acetate mixture) to yield pure 5-methylthiophene-2-boronic acid.

Quality Control and Identification Workflow

The identity and purity of the synthesized or purchased compound must be verified before use.

Caption: Logical workflow for the identification and quality control of 5-Methylthiophene-2-boronic acid.

Applications in Drug Development

Boronic acids are indispensable reagents in modern medicinal chemistry.[2][13][14] Their stability, low toxicity, and versatile reactivity make them ideal for constructing complex molecular scaffolds.[13] 5-Methylthiophene-2-boronic acid is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions to form a C-C bond between the thiophene ring and an aryl or vinyl halide/triflate. This reaction is fundamental in synthesizing a vast array of compounds for drug discovery programs, including potential anticancer, antiviral, and antibacterial agents.[1][15]

The diagram below illustrates the role of 5-methylthiophene-2-boronic acid in a generalized Suzuki-Miyaura coupling reaction, a cornerstone of pharmaceutical synthesis.

Caption: Role of 5-Methylthiophene-2-boronic acid in a Suzuki-Miyaura coupling reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B23138.03 [thermofisher.com]

- 4. 5-Methylthiophene-2-boronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CAS 162607-20-7 | 5-Methylthiophene-2-boronic acid - Synblock [synblock.com]

- 7. 162607-20-7|(5-Methylthiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 5-Methylthiophene-2-boronic acid(162607-20-7) 1H NMR [m.chemicalbook.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Advent and Ascension of Thiophene Boronic Acids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of thiophene boronic acids. Tailored for researchers, scientists, and professionals in drug development, this document details the pivotal role of these compounds as versatile building blocks in modern chemistry, particularly in the realms of medicinal chemistry and materials science.

A Historical Perspective: From Thiophene's Discovery to Boronic Acid Chemistry

The story of thiophene boronic acids begins with the discovery of thiophene itself in 1882 by Viktor Meyer, who identified it as a contaminant in benzene. The synthesis of the first boronic acid by Edward Frankland in 1860 laid the groundwork for organoboron chemistry. However, it was not until the mid-20th century that the synthesis and utility of thiophene boronic acids began to be significantly explored, with early work by Johnson and Van Campen in 1938 on 2-thienylboronic acid marking a notable milestone. The true ascent of thiophene boronic acids, however, coincided with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which revolutionized the formation of carbon-carbon bonds.[1][2]

Synthetic Methodologies: An Evolving Toolkit

The synthesis of thiophene boronic acids has evolved significantly, with modern methods offering improved yields, functional group tolerance, and operational simplicity compared to classical approaches.

Classical Synthesis: Lithiation and Grignard-based Routes

The earliest methods for the preparation of thiophene boronic acids relied on the metalation of thiophene followed by quenching with a borate ester.

This method involves the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Experimental Protocol:

-

A solution of thiophene in anhydrous diethyl ether is cooled to -70°C under an inert atmosphere.

-

An equimolar amount of n-butyllithium in hexane is added dropwise, and the mixture is stirred for 1 hour.

-

Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature overnight.

-

The reaction is quenched with 10% sulfuric acid, and the product is extracted with ether.

-

The combined organic layers are washed, dried, and concentrated to yield 2-thienylboronic acid.

Modern Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed reactions has provided more versatile and efficient routes to thiophene boronic acids and their derivatives.

The Miyaura borylation reaction allows for the direct conversion of halothiophenes to thiophene boronic esters using a diboron reagent in the presence of a palladium catalyst and a base.[3][4][5]

Experimental Protocol:

-

A flask is charged with the bromothiophene, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as PdCl₂(dppf).

-

Anhydrous solvent (e.g., dioxane or DMSO) is added, and the mixture is degassed.

-

The reaction is heated at 80-100°C until the starting material is consumed.

-

The mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The resulting thiophene boronic ester can be purified by chromatography or used directly in subsequent reactions.

While not a direct synthesis of thiophene boronic acids, the Suzuki-Miyaura coupling is their most prominent application and a cornerstone of modern organic synthesis. It involves the reaction of a thiophene boronic acid with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1][2][6][7][8]

Experimental Protocol:

-

To a degassed mixture of a solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution (e.g., Na₂CO₃ or K₂CO₃), the thiophene boronic acid, the organic halide, and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are added.

-

The reaction mixture is heated under an inert atmosphere until the coupling is complete.

-

After cooling, the organic layer is separated, washed, dried, and concentrated.

-

The crude product is then purified, typically by column chromatography.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of thiophene boronic acids and their derivatives, as well as a comparison of the stability of thiophene boronic acid versus its MIDA ester.

| Synthesis Method | Thiophene Substrate | Product | Yield (%) | Reference |

| Lithiation-Borylation | Thiophene | 2-Thienylboronic acid | ~60-70% | [9] |

| Miyaura Borylation | 2-Bromothiophene | 2-Thienylboronic acid pinacol ester | 60-98% | [10] |

| Miyaura Borylation | 3-Bromothiophene | 3-Thienylboronic acid pinacol ester | ~85% | [11] |

| Suzuki-Miyaura Coupling | 2-Thienylboronic acid | 2-Arylthiophene | 70-95% | [6] |

| Suzuki-Miyaura Coupling | 3-Thienylboronic acid | 3-Arylthiophene | 65-90% | [11] |

| Table 1: Representative yields for the synthesis and application of thiophene boronic acids. |

| Compound | Storage Conditions | Decomposition after 15 days | Decomposition after ≥60 days | Reference |

| 2-Thiopheneboronic acid | Benchtop, under air | Significant | - | [12] |

| 2-Thiopheneboronic acid MIDA ester | Benchtop, under air | None detectable | <5% | [12][13] |

| Table 2: Stability comparison of 2-thiopheneboronic acid and its MIDA ester. |

Visualizing the Chemistry: Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows involving thiophene boronic acids.

Applications in Drug Discovery: Targeting Key Signaling Pathways

Thiophene boronic acids are crucial pharmacophores in the development of enzyme inhibitors for a range of diseases.

Inhibition of AmpC β-Lactamase

Benzo[b]thiophene-2-boronic acid has been identified as a potent inhibitor of AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[14][15] The boronic acid forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate hydrolysis.

Proteasome Inhibition in Cancer Therapy

Boronic acid-containing drugs, such as the FDA-approved bortezomib, are potent proteasome inhibitors used in cancer therapy. While bortezomib itself does not contain a thiophene ring, the principles of its mechanism are applicable to the design of other boronic acid-based inhibitors. Proteasome inhibition leads to the accumulation of pro-apoptotic proteins and the suppression of pro-survival signaling pathways like NF-κB, ultimately inducing cancer cell death.[1][16][17][18][19]

Tyrosinase Inhibition and Melanogenesis

Certain thiophene boronic acid derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[20][21][22][23][24] By inhibiting tyrosinase, these compounds can reduce melanin production, making them of interest for the treatment of hyperpigmentation disorders.

High-Throughput Screening Workflow

The discovery of novel thiophene boronic acid-based enzyme inhibitors often relies on high-throughput screening (HTS) of large compound libraries.[25][26][27][28][29]

Conclusion

From their early synthesis to their current indispensable role in palladium-catalyzed cross-coupling reactions, thiophene boronic acids have become a cornerstone of modern organic synthesis. Their unique electronic properties and synthetic versatility have positioned them as privileged scaffolds in the design of novel therapeutics and advanced materials. The continued development of more efficient and sustainable synthetic methods will undoubtedly expand the applications of these remarkable compounds, paving the way for future discoveries in science and medicine.

References

- 1. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]

- 6. books.rsc.org [books.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Thiopheneboronic acid | 6165-69-1 [chemicalbook.com]

- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIDA Boronates [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "The effects of proteasome inhibition in chronic lymphocytic leukemia a" by Stacey Lynn Ruiz [digitalcommons.library.tmc.edu]

- 20. mdpi.com [mdpi.com]

- 21. Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. High-throughput Enzyme Screening [creative-enzymes.com]

Navigating the Solubility Landscape of 5-Methylthiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2-boronic acid is a pivotal building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions for the creation of complex organic molecules is well-established. However, a comprehensive understanding of its solubility in common solvents—a critical parameter for reaction optimization, purification, and formulation—is not widely documented. This technical guide consolidates the available qualitative solubility information, discusses general solubility trends for boronic acids, and provides a detailed experimental protocol for researchers to determine the solubility of 5-Methylthiophene-2-boronic acid in their own laboratory settings.

General Solubility Characteristics of Boronic Acids

Boronic acids as a class exhibit several general solubility traits. Their solubility is largely dictated by the organic substituent on the boron atom and the nature of the solvent. Typically, boronic acids show limited solubility in water.[1][2] Esterification of boronic acids, for instance by forming pinacol esters, generally enhances their solubility in organic solvents when compared to the parent acids.[3] It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent system, further complicating solubility studies.[4]

Solubility Profile of 5-Methylthiophene-2-boronic acid

Qualitative Solubility Data Summary

| Solvent | Solubility | Source Context |

| Methanol | Soluble | A chemical data sheet explicitly states its solubility in methanol.[5] |

| Toluene | Soluble (likely at elevated temperatures) | Used as a solvent in a Suzuki polycondensation reaction where a derivative, 5-methylthiophene-2-boronic acid pinacol ester, was used as an end-capping agent, implying solubility of the reactants and products.[6] |

| Anisole | Likely Soluble | Mentioned as a common solvent for coating processes with structurally related bis(thienyl)ethenes, where solubility is a key consideration for film homogeneity.[7][8] |

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise solubility data, the dynamic method, as adapted from established protocols for other boronic acids, is a reliable approach.[3][4][9] This method determines the temperature at which a known concentration of the solute completely dissolves, providing a point on the solubility curve.

Materials and Apparatus:

-

5-Methylthiophene-2-boronic acid (high purity)

-

High-purity, anhydrous solvents of interest

-

Analytical balance (precision ±0.1 mg)

-

Glass vials or test tubes with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a precise temperature probe

-

Luminance probe or a laser beam and detector to monitor turbidity (or visual inspection)

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of 5-Methylthiophene-2-boronic acid into a glass vial.

-

Add a precise volume or weight of the desired solvent to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath and begin stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[3]

-

Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, homogenous solution.

-

Record this temperature accurately.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of 5-Methylthiophene-2-boronic acid in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic evaluation of the solubility of a compound like 5-Methylthiophene-2-boronic acid.

Caption: Workflow for determining the solubility of 5-Methylthiophene-2-boronic acid.

Conclusion

While a comprehensive, quantitative solubility profile for 5-Methylthiophene-2-boronic acid across a wide array of common solvents is not currently available in the public domain, existing literature provides valuable qualitative insights. It is known to be soluble in methanol, and its use in organic synthesis suggests compatibility with solvents like toluene and anisole. For applications demanding precise solubility data, the dynamic method offers a robust and reliable experimental pathway. By following the detailed protocol and logical workflow presented in this guide, researchers and drug development professionals can systematically characterize the solubility of 5-Methylthiophene-2-boronic acid, thereby facilitating its effective use in their scientific endeavors.

References

- 1. Buy 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid | 1150114-33-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Methylthiophene-2-boronic acid CAS#: 162607-20-7 [m.chemicalbook.com]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Methylthiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylthiophene-2-boronic acid, a valuable building block in organic synthesis and drug discovery. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Executive Summary

5-Methylthiophene-2-boronic acid is a heterocyclic organic compound frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Accurate and thorough spectroscopic characterization is crucial for verifying its structure and purity. This guide consolidates the key spectroscopic data and methodologies to support researchers in their synthetic and analytical endeavors.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 5-Methylthiophene-2-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results | Thiophene-H | ||

| Data not explicitly found in search results | Thiophene-H | ||

| Data not explicitly found in search results | -CH3 | ||

| Data not explicitly found in search results | -B(OH)2 |

Note: While a 1H NMR spectrum image is available from some suppliers, the precise chemical shifts and coupling constants are not detailed in the provided search results.[1] Commercial suppliers confirm that the proton NMR conforms to the expected structure.[2][3]

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | C-B |

| Data not explicitly found in search results | Thiophene-C |

| Data not explicitly found in search results | Thiophene-C |

| Data not explicitly found in search results | Thiophene-C |

| Data not explicitly found in search results | -CH3 |

Note: Specific 13C NMR data for 5-Methylthiophene-2-boronic acid was not found in the search results. However, chemical shift databases can provide expected ranges for the carbon environments present in the molecule.[4][5][6][7][8]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300-3600 | Broad, Strong | O-H stretch (from B(OH)2, H-bonded) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic -CH3) |

| ~1600-1450 | Medium-Weak | C=C stretch (thiophene ring) |

| ~1350-1300 | Strong | B-O stretch |

| ~1200-1000 | Strong | C-O stretch |

| ~850-800 | Strong | C-H out-of-plane bend (thiophene) |

Note: The specific FT-IR spectrum for 5-Methylthiophene-2-boronic acid was not found. The data presented is based on characteristic absorption frequencies for thiophenes and boronic acids.[9][10][11]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 142 | [M]+ (Molecular Ion) |

| 124 | [M-H2O]+ |

| 97 | [M-B(OH)2]+ or [C5H5S]+ |

Note: The mass spectrum for 5-Methylthiophene-2-boronic acid was not explicitly found. The predicted fragmentation pattern is based on the molecular weight of the compound and common fragmentation pathways of boronic acids and thiophene derivatives.[12][13][14][15]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation: A sample of 5-Methylthiophene-2-boronic acid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

1H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

-

13C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 5-Methylthiophene-2-boronic acid is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: Typically 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16 to 32 scans are co-added to obtain the final spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI): A dilute solution of 5-Methylthiophene-2-boronic acid is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes can be used.

-

Mass Range: A typical scan range would be from m/z 50 to 500.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and aid in structural elucidation. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for characterizing 5-Methylthiophene-2-boronic acid using the spectroscopic techniques described.

Caption: Workflow for the spectroscopic characterization of 5-Methylthiophene-2-boronic acid.

References

- 1. 5-Methylthiophene-2-boronic acid(162607-20-7) 1H NMR [m.chemicalbook.com]

- 2. 5-Methylthiophene-2-boronic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 5-Methylthiophene-2-boronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. bhu.ac.in [bhu.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uab.edu [uab.edu]

- 15. raco.cat [raco.cat]

Potential Research Areas for 5-Methylthiophene-2-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2-boronic acid is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, combining the aromaticity of the thiophene ring with the reactivity of the boronic acid moiety, make it an attractive starting material for the synthesis of a diverse range of novel compounds. This technical guide explores potential research avenues for 5-Methylthiophene-2-boronic acid, focusing on its applications in the development of new therapeutic agents and functional materials. The thiophene core is a well-established scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Core Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 5-Methylthiophene-2-boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials.[4][5][6]

Potential Coupling Partners and Products

5-Methylthiophene-2-boronic acid can be coupled with a wide variety of aryl, heteroaryl, and vinyl halides or triflates to generate a library of substituted 5-methylthiophene derivatives. The reaction is known for its high functional group tolerance, allowing for the incorporation of diverse substituents on the coupling partner.

| Entry | Aryl Halide/Triflate Partner | Product | Potential Application Area |

| 1 | 4-Bromopyridine | 2-(4-Pyridyl)-5-methylthiophene | Medicinal Chemistry, Ligand Synthesis |

| 2 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-5-methylthiophene | Materials Science, Non-linear Optics |

| 3 | 2-Bromonaphthalene | 2-(2-Naphthyl)-5-methylthiophene | Organic Electronics, OLEDs |

| 4 | 4-Iodoanisole | 2-(4-Methoxyphenyl)-5-methylthiophene | Medicinal Chemistry, Natural Product Analogs |

| 5 | Vinyl bromide | 2-Vinyl-5-methylthiophene | Polymer Chemistry, Monomer Synthesis |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Methylthiophene-2-boronic acid with 4-Bromoanisole

This protocol is a generalized procedure adapted from established methods for similar thiophene derivatives and should be optimized for specific substrates.[4][7]

Materials:

-

5-Methylthiophene-2-boronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Methylthiophene-2-boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

-

In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in anhydrous 1,4-dioxane (5 mL). Stir for 10 minutes until a homogenous solution is formed.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Add degassed water (1 mL) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow:

Potential Research in Medicinal Chemistry

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] Derivatives of 5-Methylthiophene-2-boronic acid are promising candidates for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Anticancer Research

Thiophene derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis (programmed cell death) in cancer cells.[1][8] The intrinsic apoptotic pathway is a key target for many chemotherapeutic drugs.

Proposed Signaling Pathway for Apoptosis Induction:

Research on related thiophene compounds suggests a mechanism involving the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis.[9][10]

Quantitative Data on Anticancer Activity of Thiophene Derivatives (Analogous Compounds):

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiophene Derivative F8 | CCRF-CEM (Leukemia) | 2.89 | [11] |

| Thiophene Derivative F8 | JURKAT (Leukemia) | ~3.0 | [9] |

| Thiophene Derivative F8 | HL-60 (Leukemia) | ~2.5 | [9] |

| Thiophene Derivative F8 | MDA-MB-231 (Breast) | ~2.0 | [9] |

| Thiophene Derivative F8 | PANC-1 (Pancreatic) | ~1.5 | [9] |

| Thiophene Derivative F8 | A375 (Melanoma) | ~1.0 | [9] |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | Colon Cancer Cell Line | 5.45 | [12] |

Note: IC₅₀ is the half-maximal inhibitory concentration. This data is for structurally related thiophene compounds and serves as a benchmark for potential studies with derivatives of 5-Methylthiophene-2-boronic acid.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (derivative of 5-Methylthiophene-2-boronic acid) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Research

Thiophene derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][13][14] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

Proposed Signaling Pathway for COX/LOX Inhibition:

Derivatives of 5-Methylthiophene-2-boronic acid could be designed to target the active sites of COX and LOX enzymes, thereby blocking the synthesis of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of Thiophene and Boronic Acid Derivatives (Analogous Compounds):

| Compound | Target | IC₅₀ (µM) | Reference |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 | [12] |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5-LOX | 4.33 | [12] |

| Acyclic amine-carboxyboranes | Cyclooxygenase | ~1 | [15] |

| Acyclic amine-carboxyboranes | 5-Lipoxygenase | ~1 | [15] |

Note: This data is for structurally related thiophene and boronic acid compounds and provides a basis for potential inhibitory concentrations for derivatives of 5-Methylthiophene-2-boronic acid.

Potential Research in Materials Science

The π-conjugated system of the thiophene ring makes its derivatives suitable for applications in organic electronics. Aryl-substituted thiophenes synthesized from 5-Methylthiophene-2-boronic acid could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of these materials can be tuned by varying the aryl substituent introduced via the Suzuki-Miyaura coupling.

Conclusion

5-Methylthiophene-2-boronic acid is a valuable and versatile building block with significant untapped potential. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward entry into a vast chemical space of novel thiophene derivatives. The established biological activities of the thiophene scaffold, particularly in anticancer and anti-inflammatory research, make this compound an exciting starting point for drug discovery programs. Furthermore, the electronic properties of thiophene-based materials open up avenues for research in organic electronics. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of 5-Methylthiophene-2-boronic acid in their respective fields.

References

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The anti-inflammatory activity of boron derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of 5-Methylthiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling precautions for 5-Methylthiophene-2-boronic acid, a versatile reagent in organic synthesis, particularly in the development of novel therapeutics. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

5-Methylthiophene-2-boronic acid is a solid, typically appearing as a white to off-white powder or crystalline solid.[1][2] It is a key building block in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3][4]

Table 1: Physical and Chemical Properties of 5-Methylthiophene-2-boronic acid

| Property | Value | Reference |

| Molecular Formula | C5H7BO2S | [5][6][7] |

| Molecular Weight | 141.99 g/mol | [5][6][7] |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 138 - 142 °C (reported range) | [1] |

| Solubility | Low solubility in water. Soluble in common organic solvents like methanol, dichloromethane, and tetrahydrofuran. | [1] |

| Stability | Stable under normal conditions, but may be sensitive to air and moisture.[1][5] |

Hazard Identification and Safety Precautions

5-Methylthiophene-2-boronic acid is classified as a hazardous substance and requires careful handling to avoid adverse health effects.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Data sourced from multiple Safety Data Sheets.[5]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 5-Methylthiophene-2-boronic acid, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[5]

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.[5]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If dust generation is unavoidable, a NIOSH-approved respirator is necessary.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[5] Handle in accordance with good industrial hygiene and safety practices.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[5] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[5] |

Experimental Protocols

5-Methylthiophene-2-boronic acid is a key reagent in the synthesis of various biologically active compounds. A prominent application is in the synthesis of inhibitors for p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[3] The following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a thiophene-based p38 MAPK inhibitor.

Synthesis of a Tetra-substituted Thiophene p38α MAPK Inhibitor

This protocol is adapted from the synthesis of similar tetra-substituted thiophene inhibitors of p38α MAPK.[3]

Reaction Scheme:

Materials:

-

Aryl halide (e.g., 4-fluoro-1-iodobenzene)

-

5-Methylthiophene-2-boronic acid

-

Palladium catalyst (e.g., PdCl2(PPh3)2)

-

Base (e.g., aqueous Na2CO3 solution)

-

Solvent (e.g., Dimethylformamide (DMF) and water)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), 5-Methylthiophene-2-boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed solvent (DMF) and the aqueous base (Na2CO3 solution) via syringe.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure coupled product.

Safe Handling of Reagents Used in Synthesis

The synthesis of 5-Methylthiophene-2-boronic acid often involves the use of pyrophoric organolithium reagents, such as n-butyllithium. Extreme caution must be exercised when handling these reagents.

-

Always work in a fume hood and wear appropriate PPE, including a flame-retardant lab coat.

-

Use oven-dried glassware and anhydrous solvents to prevent violent reactions with water.

-

Transfer organolithium reagents using a syringe under an inert atmosphere.

-

Have a container of sand or a Class D fire extinguisher readily available for quenching any potential fires.

-

Quench any excess organolithium reagent slowly with isopropanol, followed by methanol and then water.

Waste Disposal

Chemical waste must be disposed of according to institutional and local regulations.

-

Solid Waste: Collect unused 5-Methylthiophene-2-boronic acid and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect reaction residues and solvent washes containing the compound in a separate, labeled hazardous waste container.

-

Neutralization of Small Quantities: For small amounts, and where permitted, aqueous solutions can be neutralized with a mild base to a pH between 6 and 8 before disposal down the drain with copious amounts of water. Always confirm this procedure is in compliance with local regulations.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction using 5-Methylthiophene-2-boronic acid.

p38 MAPK Signaling Pathway

Thiophene-based compounds synthesized using 5-Methylthiophene-2-boronic acid have been identified as inhibitors of the p38 MAPK signaling pathway.[3] This pathway is a key regulator of cellular responses to stress and inflammation.

This guide serves as a foundational resource for the safe and effective use of 5-Methylthiophene-2-boronic acid. Researchers are encouraged to consult the specific Safety Data Sheet (SDS) for the most current and detailed information and to always perform a thorough risk assessment before commencing any experimental work.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. scilit.com [scilit.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Methylthiophene-2-boronic acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in bioactive molecules and functional materials.[3][4] 5-Methylthiophene-2-boronic acid is a valuable building block in this context, providing a versatile scaffold for the synthesis of a wide array of substituted 5-methyl-2-arylthiophenes. These products are of significant interest in drug discovery due to the prevalence of the thiophene ring in medicinal chemistry.